8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione
Description
Introduction to 8-Pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione
Nomenclature and Structural Classification
The systematic name 8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione adheres rigorously to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. Breaking down the name:
- Bicyclo[4.2.0] : This prefix denotes a bicyclic system comprising three bridges. The numbers 4, 2, and 0 specify the carbon atoms in each bridge, forming a fused ring structure with an 8-membered octene backbone. The "ene" suffix indicates a double bond at position 7.
- 2,4-Diaza : This infix identifies two nitrogen atoms at positions 2 and 4 within the bicyclic framework.
- 3,5-dione : The terminal suffix highlights ketone groups at positions 3 and 5.
- 8-Pentyl : A pentyl substituent (C₅H₁₁) is attached to position 8 of the bicyclic system.
The molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol align with this structural interpretation. The compound’s CAS Registry Number 72323-52-5 provides a unique identifier for regulatory and database purposes.
Structural Classification
The compound belongs to the diazabicyclo family, characterized by two nitrogen atoms embedded within a bicyclic scaffold. Its structure combines elements of both azepine (a seven-membered ring with one nitrogen) and diketopiperazine (a cyclic dipeptide derivative), creating a hybrid system with distinct electronic and steric properties. The table below summarizes key structural features:
| Property | Description |
|---|---|
| Bicyclic system | Fused rings with bridge lengths 4, 2, and 0 carbons |
| Heteroatoms | Two nitrogen atoms (positions 2 and 4) |
| Functional groups | Two ketone groups (positions 3 and 5), one pentyl substituent (position 8) |
| Unsaturation | One double bond (position 7) |
This classification underscores the molecule’s alignment with IUPAC’s Preferred IUPAC Name (PIN) conventions, which prioritize unambiguous structural descriptors over trivial names.
Historical Context and Discovery
While the exact synthesis date of 8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione remains unspecified in public records, its CAS Registry Number (72323-52-5) suggests inclusion in chemical databases by the late 20th century. The compound’s discovery likely emerged from broader efforts to explore bicyclic lactams and diketopiperazine analogs, which gained prominence in the 1980s as scaffolds for drug discovery and asymmetric catalysis.
Early synthetic routes to similar diazabicyclo compounds often relied on intramolecular cyclization or ring-closing metathesis , strategies that balance ring strain and thermodynamic stability. The 30% yield reported for one synthesis pathway in LookChem’s aggregated data reflects the challenges inherent in constructing such strained systems. These methodologies parallel advancements in heterocyclic chemistry documented in Reaxys , a database tracking millions of synthetic protocols and compound properties.
Significance in Heterocyclic Chemistry
8-Pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione occupies a niche yet illustrative position within heterocyclic chemistry. Its significance derives from three interrelated factors:
- Stereochemical Rigidity : The bicyclic framework imposes conformational constraints, making it a potential template for designing chiral catalysts or ligands. Comparable systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , have found utility as non-nucleophilic bases in organic synthesis.
- Hydrogen-Bonding Capacity : The 3,5-dione moieties enable hydrogen-bonding interactions, a feature exploited in supramolecular chemistry and crystal engineering.
- Tailorable Reactivity : The pentyl substituent offers a site for functionalization, allowing chemists to modulate the compound’s hydrophobicity or steric bulk.
The compound’s structural motifs resonate with themes in IUPAC’s nomenclature guidelines , which emphasize the need for precise descriptors in communicating complex architectures. As synthetic methodologies advance, derivatives of this diazabicyclo system may emerge as tools for addressing challenges in medicinal chemistry and materials science.
Properties
CAS No. |
72323-52-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-5-7-6-8-9(7)12-11(15)13-10(8)14/h6,8-9H,2-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
VSHUBZXMMRACST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C1NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diamine and Diketone Precursors
A common approach to synthesize diazabicyclo diones involves the cyclization reaction between a suitable diamine and a diketone under catalytic conditions. This method allows the formation of the bicyclic framework by intramolecular condensation and ring closure.
- Procedure: The diamine precursor bearing the nitrogen atoms is reacted with a diketone that provides the keto groups at positions 3 and 5. Catalysts such as Lewis acids or acid catalysts (e.g., boron trifluoride complexes) are employed to promote cyclization at moderate temperatures (typically 10–30 °C) to avoid side reactions.
- Outcome: This method yields the bicyclic diazabicyclo dione with high purity and good yields (often above 85%) when optimized.
| Parameter | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Boron trifluoride dimethyl carbonate complex or BF3-acetonitrile | 85–95 | Catalyst choice affects yield and purity |
| Temperature | 10–30 °C | Lower temperatures favor selectivity | |
| Reaction Time | 0.3–0.8 hours | Short reaction times prevent degradation | |
| Purification | Crystallization, filtration, vacuum drying | High purity (>99%) achieved |
Photochemical [2 + 2] Cycloaddition Approaches
Photochemical methods, particularly [2 + 2] photocycloadditions, have been employed to construct bicyclic systems similar to bicyclo[4.2.0]octene frameworks. These methods involve the irradiation of olefinic and carbonyl precursors to form cyclobutanes, which can be further elaborated into the target bicyclic dione.
-
- Irradiation of olefin and carbonyl compounds to form cyclobutene intermediates.
- Subsequent oxidative or reductive transformations to introduce keto groups.
- Ring expansions or rearrangements to achieve the bicyclic diazabicyclo structure.
Advantages: Photochemical methods allow rapid access to complex bicyclic scaffolds with stereochemical control and can be combined with catalytic steps for functional group transformations.
Microbial and Enzymatic Reduction
Some patented processes describe microbial reduction steps to obtain intermediates with high enantiomeric purity, which can be further converted into bicyclic diazabicyclo diones. These biocatalytic methods are valuable for producing chiral intermediates under mild conditions.
- Process: Microbial reduction of keto-alcohol precursors to selectively reduce one functional group, followed by chemical cyclization.
- Benefits: High stereoselectivity and environmentally friendly conditions.
Detailed Research Findings and Data
Catalytic Cyclization with Boron Trifluoride Complexes
Research data indicate that boron trifluoride dimethyl carbonate complexes are effective catalysts for the cyclization of diamine and diketone precursors to form bicyclic diazabicyclo diones.
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | BF3·(dimethyl carbonate) complex | 10–12 | 0.38 | 95.1 | 99.4 | High yield and purity; rapid reaction |
| 2 | BF3·(dimethyl carbonate) complex | 30 | 0.83 | 90 | 99.2 | Slightly lower yield at higher temp |
| 3 | BF3 in acetonitrile | 10–30 | 0.5 | 85.7 | Not specified | Moderate yield; solvent effects noted |
- Experimental Notes: The reaction is typically carried out in a cooled four-necked flask with controlled addition of reagents. Post-reaction workup involves aqueous quenching, filtration, washing with ethanol or acetone, and vacuum drying to obtain the solid product with high purity.
Photochemical Synthesis Routes
Photochemical literature reports the use of [2 + 2] photocycloadditions to generate bicyclo[4.2.0]octene intermediates, which can be oxidized to diones. For example, irradiation of methyl ketone precursors yields oxetane intermediates that can be transformed into bicyclic diones through subsequent oxidation and rearrangement steps.
- Yields: Photochemical steps often achieve yields above 90% for cycloaddition products.
- Stereochemical Control: The intramolecular Paternò–Büchi reaction establishes multiple stereocenters simultaneously, crucial for the bicyclic framework.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of diamine + diketone | Boron trifluoride complexes, 10–30 °C, short time | 85–95 | High purity, scalable, straightforward | Requires careful temperature control |
| Photochemical [2 + 2] cycloaddition | UV irradiation of olefin + carbonyl, followed by oxidation | >90 | Rapid scaffold construction, stereocontrol | Requires specialized equipment, light source |
| Microbial reduction + chemical cyclization | Microbial enzymes for selective reduction, then chemical steps | Variable | High enantiomeric purity, mild conditions | Longer process, biocatalyst availability |
Chemical Reactions Analysis
Types of Reactions
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Bicyclic Framework and Ring Strain
The bicyclo[4.2.0]octene system in the target compound differs from related diazabicyclo derivatives in ring size and strain:
- Bicyclo[4.1.0]heptane and Bicyclo[4.1.0]nonane Derivatives: These systems (e.g., 4-diazabicyclo[4.1.0]heptane) exhibit smaller or larger fused rings, altering ring strain and reactivity. For example, the smaller bicyclo[4.1.0]heptane derivatives undergo C–C bond formation under basic conditions, yielding dihydrouracil or spirocyclic products .
- Bicyclo[2.2.2]octene Derivatives : The 2,6-Diazabicyclo[2.2.2]oct-7-ene-3,5-dione () features a more strained and compact structure, likely influencing its electronic properties and solubility compared to the bicyclo[4.2.0] system .
Substituent Effects on Bioactivity and Reactivity
The pentyl chain at position 8 distinguishes the target compound from analogs with aromatic or polar substituents:
- Antiviral Diketopiperazines: Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6 in ) feature benzylidene and isobutyl groups, contributing to H1N1 antiviral activity (IC50 = 28.9 ± 2.2 μM).
- Pesticidal Derivatives : Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) incorporates halogenated aryl groups, which are critical for fungicidal activity. The absence of such groups in the target compound suggests divergent applications .
Data Tables
Table 1: Structural Comparison of Diazabicyclo[dione] Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 8-Pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via cyclization reactions using spirocyclic precursors, similar to protocols for analogous bicyclic systems. For example, 2-Oxa-spiro[3.4]octane-1,3-dione derivatives react with benzothiazol-2-yl amines under reflux in acetic acid to form bicyclic cores . Key intermediates are validated using melting point analysis, elemental analysis, and IR spectroscopy to confirm functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural confirmation of bicyclic diazabicyclo derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for resolving sp³/sp² carbons and proton environments. For instance, ¹H NMR can distinguish N-CH3 groups (δ ~2.62 ppm) and aromatic protons (δ ~6.90–8.20 ppm), while ¹³C NMR identifies carbonyl carbons (δ ~162 ppm) and spiro centers (δ ~76 ppm) . UV-Vis spectroscopy further confirms conjugation in benzothiazole-substituted derivatives (λmax ~250–350 nm) .
Q. How do reaction conditions influence cyclization efficiency in bicyclic systems?
- Methodological Answer : Reflux in glacial acetic acid with sodium acetate as a catalyst promotes imine formation and cyclization, as seen in spiro-decane-dione syntheses (yields ~64%) . Extended reflux times (12–14 hours) ensure complete ring closure, while ice-cold water precipitates crude products for recrystallization .
Advanced Research Questions
Q. How can computational quantum chemistry optimize reaction pathways for novel bicyclic derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, temperature) for bicyclic systems, reducing trial-and-error experimentation . COMSOL Multiphysics simulations can model reaction kinetics and mass transfer in complex syntheses .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected C=O shifts) may arise from dynamic effects like tautomerism. Cross-validate using X-ray crystallography or high-resolution mass spectrometry (HRMS). For example, EI-MS with m/z 803 (M⁺) confirms molecular weight, while crystallography resolves spiro stereochemistry .
Q. How can factorial design improve yield and purity in bicyclic compound synthesis?
- Methodological Answer : A 2^k factorial design tests variables (e.g., temperature, reagent stoichiometry). For instance, orthogonal arrays minimize experiments while optimizing cyclization conditions. Regression analysis identifies critical factors (e.g., sodium acetate concentration) and interactions, enabling predictive models for yield maximization .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing reaction parameter interactions in bicyclic syntheses?
- Methodological Answer : Response surface methodology (RSM) with central composite design quantifies non-linear relationships. For example, ANOVA can isolate the impact of reflux time vs. catalyst loading on yield variance. Software like Minitab or Design-Expert automates data fitting and sensitivity analysis .
Q. How do solvent polarity and substituent effects influence the electronic properties of bicyclic diones?
- Methodological Answer : Solvatochromic UV-Vis shifts (e.g., bathochromic shifts in polar solvents) reveal π→π* transitions. Electron-withdrawing groups (e.g., nitro) on benzylidene moieties increase C=O stretching frequencies in IR due to reduced electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
